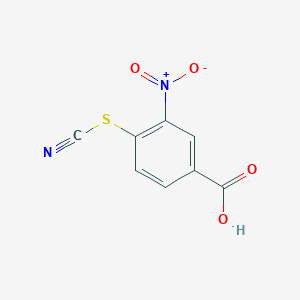
4-(Cyanosulfanyl)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, etc.Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, etc., are often used.Chemical Reactions Analysis
This involves studying the chemical reactions the compound can undergo. It includes studying the reactivity of the compound, its possible reaction mechanisms, products formed, etc.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Applications De Recherche Scientifique
Biological Studies
4-(Cyanosulfanyl)-3-nitrobenzoic acid and similar compounds have been studied for their biological applications. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating potential applications in biochemical research involving proteins and enzymes (Ellman, 1959).
Material Science and Crystallography
In the field of crystallography and material science, Smith et al. (1997) explored the utility of 4-aminobenzoic acid in promoting hydrogen bonding during crystallization processes. This research included studies on compounds with structural similarities to 4-(Cyanosulfanyl)-3-nitrobenzoic acid (Smith et al., 1997).
Coordination Chemistry and Cancer Research
Mallick et al. (2017) conducted studies involving nitrobenzoic acid derivatives, focusing on the synthesis of paramagnetic dirhenium complexes for potential applications in cancer research (Mallick et al., 2017).
Analytical Chemistry
In analytical chemistry, Freitas et al. (2014) investigated the stability and chromatographic properties of a nitroaromatic compound structurally related to 4-(Cyanosulfanyl)-3-nitrobenzoic acid, highlighting its potential as an analytical standard in chromatography (Freitas et al., 2014).
Protein Chemistry
Price (1976) examined 2-Nitro-5-thiocyanatobenzoic acid, a compound with structural resemblance to 4-(Cyanosulfanyl)-3-nitrobenzoic acid, for its reactivity with thiol groups in proteins. This study indicates the potential application of such compounds in protein chemistry and enzymology (Price, 1976).
Electrochemistry
Jorge and Stradiotto (1996) studied the electrochemical behavior of nitrobenzoate compounds, revealing insights relevant to electrochemistry and possibly to energy storage technologies (Jorge & Stradiotto, 1996).
Safety And Hazards
This involves studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.
Orientations Futures
Future directions could involve potential applications of the compound, areas where further research is needed, etc.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information might not be available. If you have a specific compound that is well-studied or a specific type of analysis you’re interested in, I might be able to provide more detailed information.
Propriétés
IUPAC Name |
3-nitro-4-thiocyanatobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-7-2-1-5(8(11)12)3-6(7)10(13)14/h1-3H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDASRYDGNESOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])SC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyanosulfanyl)-3-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b:4,5-b']dipyridine-2,4-diol, 7-methyl-](/img/structure/B511313.png)
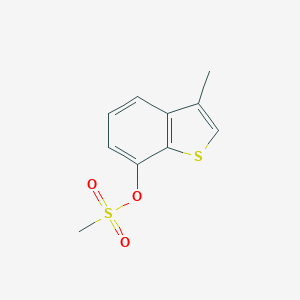
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)

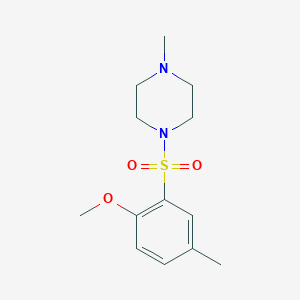
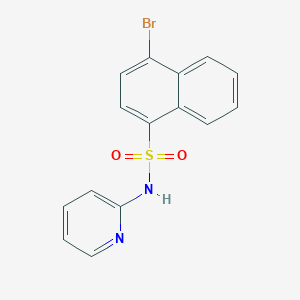

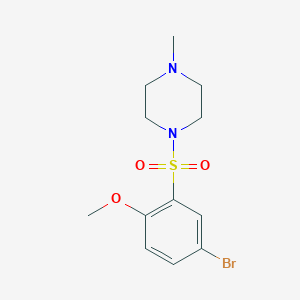
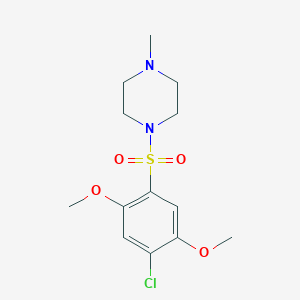
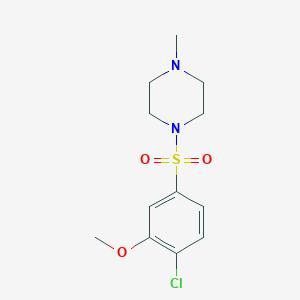
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
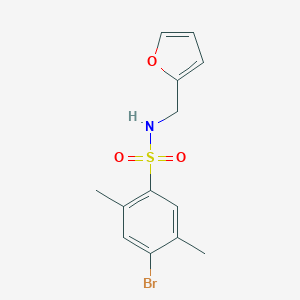
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)